Carbamazepine 10,11-epoxide

Anticonvulsant Activity Maximal Electroshock Seizure Pharmacodynamics

Procure Carbamazepine 10,11-epoxide as a certified analytical standard for LC-MS/MS therapeutic drug monitoring and DMPK studies. This active metabolite (MW 252.3) has a unique MS/MS transition (m/z 253→210) and distinct solubility profile vs. the parent drug carbamazepine (MW 236.3, m/z 237→194) and the inactive 10,11-diol. Use as a CYP3A4/CYP2C8 probe, active comparator in MES seizure models, or test article in neurotoxicity assessments. ≥98% purity ensures accurate calibration curves, enzyme kinetics, and in vivo correlation. Do not substitute.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 36507-30-9
Cat. No. B195693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine 10,11-epoxide
CAS36507-30-9
Synonyms10,11-epoxycarbamazepine
carbamazepine 10,11-epoxide
carbamazepine 10,11-oxide
carbamazepine epoxide
carbamazepine epoxide, 1a-(13)C-labeled
CARBAMAZEPINE-10,11-EPOXIDE
CBZ-10,11-epoxide
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
InChIKeyZRWWEEVEIOGMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine 10,11-Epoxide (CAS 36507-30-9): Procurement and Analytical Differentiation Guide for the Active Metabolite


Carbamazepine 10,11-epoxide (CBZ-E) is the primary pharmacologically active metabolite of the anticonvulsant carbamazepine, formed via cytochrome P450 (CYP)-mediated oxidation in the liver [1]. It shares the anticonvulsant mechanism of action with the parent drug, limiting high-frequency neuronal firing through voltage-dependent sodium channel modulation [2]. For procurement purposes, it is critical to understand that this compound is not merely an inactive byproduct but a distinct chemical entity (C15H12N2O2, MW 252.3) that contributes significantly to both therapeutic efficacy and toxicity in vivo [3].

Why Carbamazepine 10,11-Epoxide Cannot Be Substituted by In-Class Compounds in Research and Analytical Applications


Generic substitution with the parent drug carbamazepine (CBZ) or the inactive 10,11-diol metabolite is scientifically invalid for applications requiring Carbamazepine 10,11-epoxide. While CBZ and CBZ-E exhibit comparable anticonvulsant potency in some models, they are distinct chemical entities with different molecular weights (252.3 vs 236.3), distinct MS/MS transitions (m/z 253→210 vs m/z 237→194), and divergent solubility profiles [1]. Furthermore, the 10,11-diol metabolite is pharmacologically inactive and shows poor brain penetration, making it unsuitable as a control or comparator [2]. Using the wrong compound compromises the validity of analytical calibration curves, enzyme kinetic studies, and in vivo toxicity models.

Quantitative Comparative Evidence for Carbamazepine 10,11-Epoxide vs. Key Comparators


Comparable Anticonvulsant Efficacy to Carbamazepine in the Maximal Electroshock Model

In the mouse maximal electroshock seizure (MES) model, Carbamazepine 10,11-epoxide (CBZ-E) demonstrated anticonvulsant activity that was only slightly less potent than the parent drug carbamazepine (CBZ), confirming its status as a significant contributor to in vivo efficacy [1]. Both compounds were equally ineffective against seizures induced by pentylenetetrazole and bicuculline [1].

Anticonvulsant Activity Maximal Electroshock Seizure Pharmacodynamics

Equivalent Neurotoxicity Profile to Carbamazepine in Murine Models

A direct comparison in mice found that Carbamazepine 10,11-epoxide (CBZ-E) displayed similar neurotoxicity to carbamazepine (CBZ). The therapeutic index of a combination of CBZ and CBZ-E was found to be similar to that of CBZ alone, indicating that the metabolite does not offer a distinct safety advantage over the parent [1].

Neurotoxicity Therapeutic Index Adverse Effects

Distinct Enzymatic Formation Pathway: CYP3A4 and CYP2C8 Dual Contribution

Unlike many other metabolites formed by a single enzyme, the formation of Carbamazepine 10,11-epoxide from carbamazepine is catalyzed primarily by CYP3A4, but with a defined minor contribution from CYP2C8. This dual-enzyme pathway has specific kinetic parameters: cDNA-expressed CYP3A4 catalyzed epoxidation with a Vmax of 1730 pmol/min/nmol P450 and a Km of 442 µM [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Therapeutic Drug Monitoring: Quantifiable Concentration Ratio vs. Parent Drug

In therapeutic drug monitoring (TDM), the plasma concentration of Carbamazepine 10,11-epoxide is a critical variable. At therapeutic doses, its concentration is generally about 20% of the parent drug, but this ratio can rise dramatically to 50-80% after overdose, and even higher (up to 450%) in cases of severe toxicity or drug interactions [1].

Therapeutic Drug Monitoring Pharmacokinetics Clinical Toxicology

Analytical Differentiation: Unique MS/MS Transition for LC-MS Quantitation

For quantitative bioanalysis, Carbamazepine 10,11-epoxide is distinguished from its parent drug and other metabolites by a specific mass transition. Using selected reaction monitoring (SRM) in positive ion mode, CBZ-E is monitored by the m/z 253→210 transition, which differs from the m/z 237→194 transition used for carbamazepine [1].

Analytical Chemistry LC-MS/MS Bioanalysis

Definitive Application Scenarios for Carbamazepine 10,11-Epoxide Based on Evidence


Analytical Reference Standard for Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

Procurement as a certified analytical standard is mandatory for any clinical or forensic laboratory developing or validating LC-MS/MS methods for carbamazepine monitoring. The unique m/z 253→210 transition of CBZ-E [1] necessitates a pure standard for accurate calibration and to prevent misidentification with other metabolites. The extreme variability in the CBZ-E/CBZ ratio (from 0.2 to >4.5) in overdose cases [2] makes its accurate quantification essential for clinical interpretation.

In Vitro Probe for CYP3A4 and CYP2C8 Enzyme Activity

For drug metabolism and pharmacokinetic (DMPK) researchers, CBZ-E serves as a specific probe for assessing the activity of the CYP3A4/CYP2C8 pathway. Unlike using carbamazepine itself, which may be subject to auto-induction, monitoring the formation of CBZ-E (Vmax = 1730 pmol/min/nmol P450 for CYP3A4) provides a clearer signal of enzyme function [3].

Pharmacodynamic Control in Anticonvulsant Screening Studies

In preclinical epilepsy research, CBZ-E is used as a comparator compound or active control in maximal electroshock (MES) models. Its defined potency, which is slightly less than that of carbamazepine, allows researchers to benchmark new chemical entities against a known active metabolite that contributes significantly to the parent drug's in vivo effect [4].

Neurotoxicity and Safety Pharmacology Studies

Toxicology studies seeking to understand or mitigate the adverse effects of carbamazepine therapy require CBZ-E as a test article. Evidence confirms that the metabolite exhibits neurotoxicity comparable to the parent drug and contributes to the overall toxicological profile [4], making it an essential component for comprehensive safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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